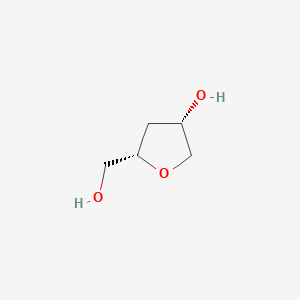

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Vue d'ensemble

Description

“(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol” is a chemical compound with the CAS Number: 204509-08-0 . Its IUPAC name is 1,4-anhydro-3-deoxy-D-threo-pentitol . The compound has a molecular weight of 118.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . The country of origin for this compound is CN .Applications De Recherche Scientifique

COX-2 Inhibitory Activities

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol and its derivatives have been explored for their COX-2 inhibitory activities. Certain compounds in this group demonstrated significant inhibition and selectivity towards COX-2, influenced by the group present at C-5 of tetrahydrofuran and the substituents at the phenyl rings. These interactions significantly impact the activities of these molecules (Singh et al., 2008).

Reduction in Biomass-Derived Furanic Compounds

This compound plays a role in the catalytic reduction of biomass-derived furanic compounds. Reduction processes involving hydrogenation of the furan ring and other reactions can produce various products such as tetrahydrofurfuryl alcohol and bis(hydroxymethyl)tetrahydrofuran (Nakagawa et al., 2013).

Synthesis of Branched Tetrahydrofurane δ-Sugar Amino Acid

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol serves as a building block in synthesizing branched tetrahydrofurane δ-sugar amino acids. These derivatives have potential applications in peptidomimetics due to the presence of the tetrahydrofurane ring that imparts conformational restrictions (Defant et al., 2011).

Ring Conformational Properties

Studies on derivatives prepared from diene diacetate precursors, including (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol, reveal insights into the ring conformational properties of these compounds. Different conformations in various derivatives were observed, influenced by factors like hydrogen bonding and the presence of fused bicyclic ring systems (Guzei et al., 2003).

Reduction of 5-Hydroxymethylfurfural Formation

Flavan-3-ols significantly mitigate the formation of 5-hydroxymethylfurfural (HMF) in fried potato chips, a process where (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol can be involved. These flavan-3-ols can be effective additives in reducing HMF levels without altering sensory properties (Qi et al., 2018).

Conversion to High-Value Chemicals

The compound plays a role in the conversion of 5-hydroxymethylfurfural to high-value chemicals. Catalytic processes can transform it into a variety of valuable chemicals, highlighting its importance as a versatile platform compound derived from renewable biomass (Xia et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(3S,5S)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444914 | |

| Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

CAS RN |

204509-08-0 | |

| Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)